2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone
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Overview
Description
2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone: is a complex organic compound that features a benzotriazole moiety linked to a pyrazole and pyrrolidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone typically involves multiple steps:
Formation of the Benzotriazole Moiety: This can be achieved by cyclization of o-phenylenediamine with nitrous acid.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones.
Formation of the Pyrrolidine Ring: This can be synthesized through the reaction of an amine with a suitable aldehyde or ketone, followed by reduction.
Coupling Reactions: The final step involves coupling the benzotriazole, pyrazole, and pyrrolidine units using appropriate linkers and reaction conditions, such as amide bond formation using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzotriazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzotriazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
Chemistry
In chemistry, 2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or other active sites, while the pyrazole and pyrrolidine rings can modulate the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds like 1H-benzotriazole and its derivatives share the benzotriazole core but differ in their substituents.
Pyrazole Derivatives: Compounds such as 1H-pyrazole and its derivatives have similar pyrazole rings but different functional groups.
Pyrrolidine Derivatives: Compounds like pyrrolidine and its derivatives share the pyrrolidine ring but vary in their substituents.
Uniqueness
What sets 2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone apart is the combination of these three distinct moieties in a single molecule, which imparts unique chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets.
Properties
IUPAC Name |
2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c21-14(9-1-2-12-13(7-9)18-19-17-12)20-6-4-10(8-20)11-3-5-15-16-11/h1-3,5,7,10H,4,6,8H2,(H,15,16)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKBOKMPYZHOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=NN2)C(=O)C3=CC4=NNN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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